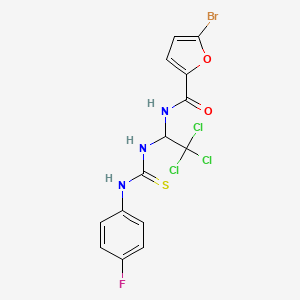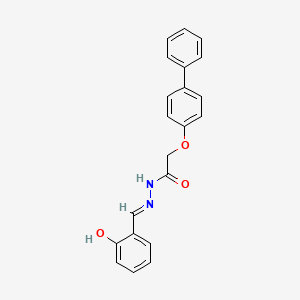
2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves a multi-step process:
Formation of the Biphenyl Derivative: The initial step involves the synthesis of the biphenyl derivative, which can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of the Hydrazide: The biphenyl derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation reaction between the hydrazide and 2-hydroxybenzaldehyde under reflux conditions in ethanol, leading to the formation of the desired Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with molecular targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, leading to changes in its electronic and structural properties. These interactions can modulate various biochemical pathways, making the compound useful in sensing and therapeutic applications.
相似化合物的比较
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)benzohydrazide: Similar structure but with a benzohydrazide moiety.
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazone: Similar structure but with an acetohydrazone moiety.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-hydroxybenzylidene)acetohydrazide is unique due to its specific combination of biphenyl and Schiff base functionalities, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring selective metal ion detection and interaction with biological targets.
属性
CAS 编号 |
303087-01-6 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O3/c24-20-9-5-4-8-18(20)14-22-23-21(25)15-26-19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
InChI 键 |
DDVLYWNMCHQKCQ-HYARGMPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


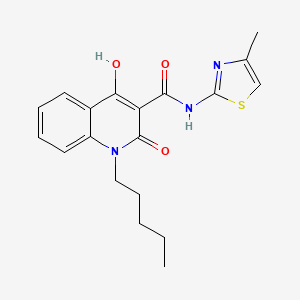
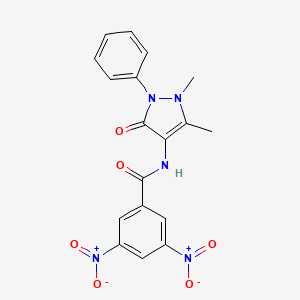
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
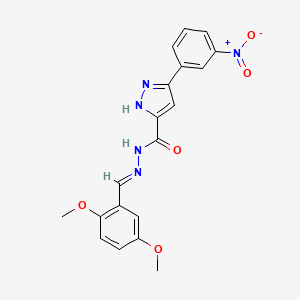
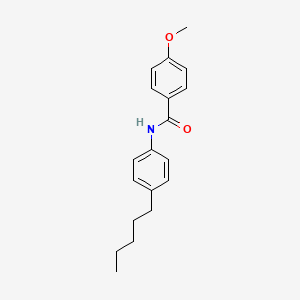
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)

![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
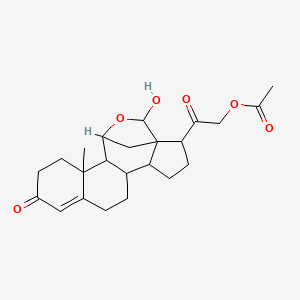
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)
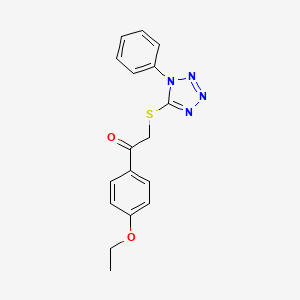

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
